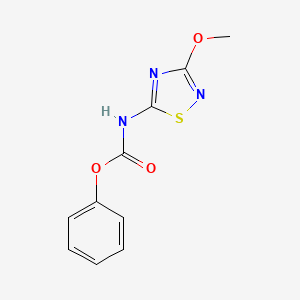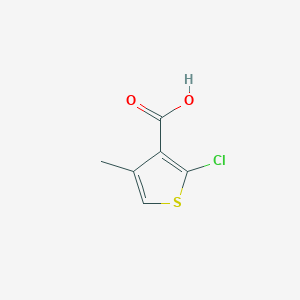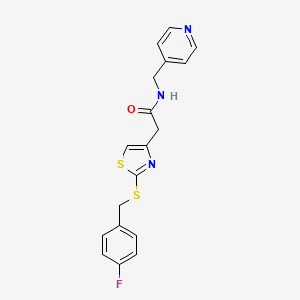![molecular formula C19H16ClNO3 B2949453 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705654-97-2](/img/structure/B2949453.png)
1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a dihydrospiro[benzopyran-pyrrolidine] core. The spirocyclic nature of the molecule contributes to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the spirocyclic core: The spirocyclic structure is formed by a cyclization reaction involving a benzopyran derivative and a pyrrolidine derivative.
Final coupling reaction: The 3-chlorobenzoyl chloride is then coupled with the spirocyclic core under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several applications in scientific research:
作用机制
The mechanism of action of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The 3-chlorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream biological effects .
相似化合物的比较
Similar compounds to 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one include:
3,4-Dichloroisocoumarin: Another spirocyclic compound with similar structural features but different substituents, leading to distinct chemical properties and biological activities.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the nature of the attached groups, affecting their reactivity and applications.
Benzopyran derivatives:
The uniqueness of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct properties and applications.
属性
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGJALAIXZPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2949370.png)
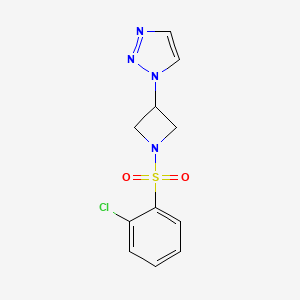
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)
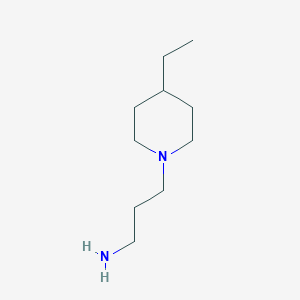
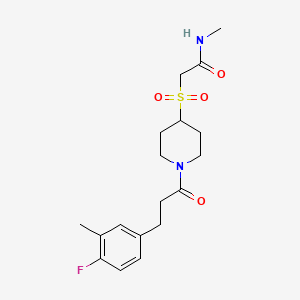
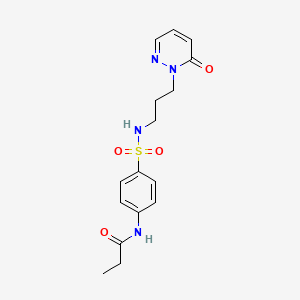
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2949377.png)
![N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2949379.png)
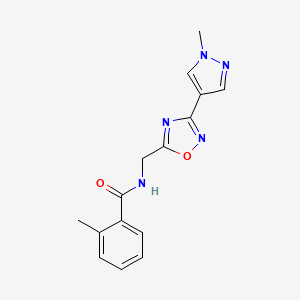
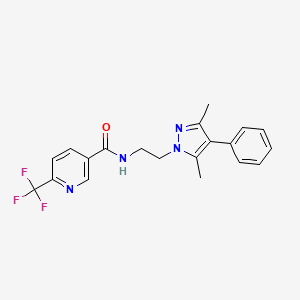
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
